Methyl 4-bromobenzo[d]thiazole-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromobenzo[d]thiazole-7-carboxylate is a useful research compound. Its molecular formula is C9H6BrNO2S and its molecular weight is 272.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Methyl 4-bromobenzo[d]thiazole-7-carboxylate is an essential compound in the field of organic chemistry, specifically in the synthesis and characterization of various organic compounds. For instance, it is a critical starting material or intermediate in the synthesis of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives, which have been characterized using spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, UV–Vis, and single crystal X-ray diffraction (SC-XRD) (Haroon et al., 2019). These compounds exhibit significant nonlinear optical (NLO) properties, which are crucial for technological applications, highlighting the role of this compound in the development of NLO materials.
Drug Discovery Building Blocks
The compound also serves as a versatile building block in drug discovery. Durcik et al. (2020) described an elegant synthesis pathway for hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, starting from this compound. These derivatives are crucial for exploring chemical space around potential drug molecules, demonstrating the compound's utility in medicinal chemistry as a precursor for creating new pharmacophores (Durcik et al., 2020).
Catalysis
In the realm of catalysis, thiazolium-ion-based organic ionic liquids, derived in part from similar thiazole compounds, have been shown to promote the benzoin condensation, a fundamental chemical reaction in synthetic chemistry (Davis & Forrester, 1999). This application underlines the importance of this compound and related structures in facilitating chemical transformations through catalysis.
Antitumor and Antifilarial Agents
Another critical application is in the synthesis of compounds with potential antitumor and antifilarial activities. For example, Kumar et al. (1993) prepared methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and related derivatives, which showed promising results against leukemia L1210 cell proliferation and in vivo antifilarial activity against Acanthocheilonema viteae, highlighting the therapeutic potential of derivatives synthesized from this compound (Kumar et al., 1993).
Mechanism of Action
Target of Action
Methyl 4-bromobenzo[d]thiazole-7-carboxylate is a derivative of thiazole, a heterocyclic compound . Thiazole derivatives have been found to exhibit a wide range of biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to various physiological changes . The specific interactions and resulting changes caused by this compound remain to be elucidated.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities
Result of Action
Thiazole derivatives are known to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels
Properties
IUPAC Name |
methyl 4-bromo-1,3-benzothiazole-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-9(12)5-2-3-6(10)7-8(5)14-4-11-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIJVRYPFNJDPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)Br)N=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.